L-663,536 (MK-886), structurally derived from 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid, emerged as a potent leukotriene biosynthesis inhibitor []. This compound exhibits promising anti-inflammatory activity in various in vivo models, including antigen-induced dyspnea in rats and Ascaris-induced bronchoconstriction in monkeys [].
Research utilizing reporter animal technology revealed that MK-886 could also act as a selective PPAR modulator (SPPARM) []. This finding suggests potential applications in addressing cardiovascular, endocrine, neural, and skeletal system diseases [].
TAK-438, another derivative, functions as a potassium-competitive acid blocker (P-CAB) with high selectivity for the gastric H+,K+-ATPase [, ]. Notably, it demonstrates a slower dissociation rate from the enzyme compared to other P-CABs, suggesting a longer duration of action []. This characteristic makes TAK-438 a promising candidate for treating gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related conditions [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2